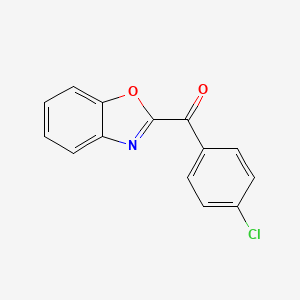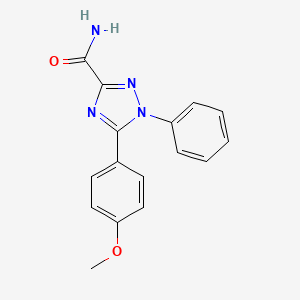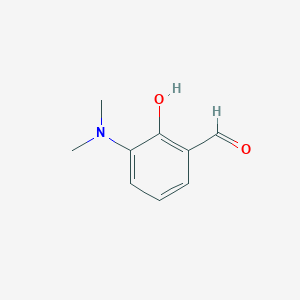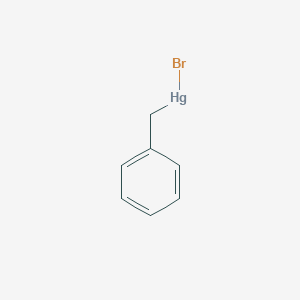
Benzyl(bromo)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(bromo)mercury is an organomercury compound characterized by the presence of a benzyl group attached to a mercury atom, which is further bonded to a bromine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl(bromo)mercury can be synthesized through the reaction of benzylmercury chloride with bromine. The reaction typically occurs in an organic solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves the bromination of benzylmercury compounds using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is often carried out in a continuous-flow reactor to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzyl(bromo)mercury can undergo oxidation reactions, leading to the formation of benzylmercury oxide.
Reduction: Reduction reactions can convert this compound to benzylmercury or other lower oxidation state compounds.
Substitution: The bromine atom in this compound can be substituted by other nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Zinc amalgam or sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products Formed:
Oxidation: Benzylmercury oxide.
Reduction: Benzylmercury.
Substitution: Benzylmercury iodide or other substituted benzylmercury compounds.
Applications De Recherche Scientifique
Benzyl(bromo)mercury has several applications in scientific research:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying mercury-binding proteins.
Medicine: Explored for its potential therapeutic applications, particularly in the development of mercury-based drugs.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of benzyl(bromo)mercury involves the interaction of the mercury atom with various molecular targets. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity. This interaction is facilitated by the high affinity of mercury for thiol groups, which are commonly found in cysteine residues of proteins .
Comparaison Avec Des Composés Similaires
Benzylmercury chloride: Similar structure but with a chlorine atom instead of bromine.
Benzylmercury iodide: Contains an iodine atom instead of bromine.
Phenylmercury bromide: Contains a phenyl group instead of a benzyl group.
Uniqueness: Benzyl(bromo)mercury is unique due to its specific reactivity and the presence of both a benzyl group and a bromine atom.
Propriétés
Numéro CAS |
4109-72-2 |
|---|---|
Formule moléculaire |
C7H7BrHg |
Poids moléculaire |
371.63 g/mol |
Nom IUPAC |
benzyl(bromo)mercury |
InChI |
InChI=1S/C7H7.BrH.Hg/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q;;+1/p-1 |
Clé InChI |
RTSWGGZWJRXIFD-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C[Hg]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole, 3-[(trifluoromethyl)thio]-](/img/structure/B14133990.png)
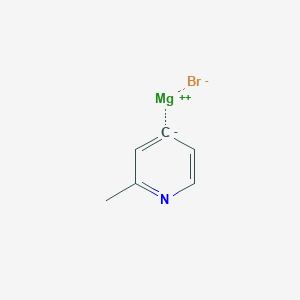

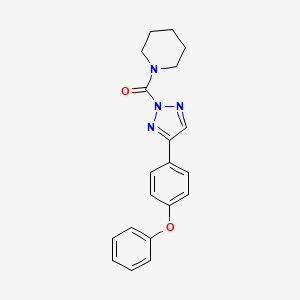

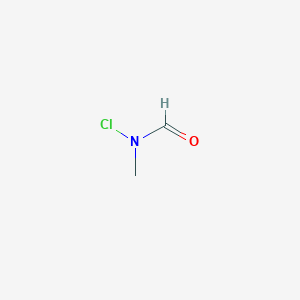
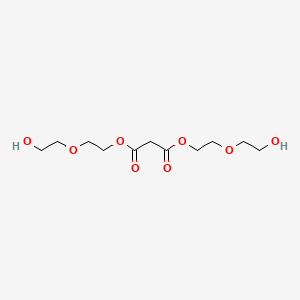
![Zinc, iodo[(3-methyl-3-oxetanyl)methyl]](/img/structure/B14134052.png)


![2-Phenyl-5-[4-(2-pyrimidinyl)-1-piperazinyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14134064.png)
